2-Bromo-N-({N'-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features both bromine and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common approach is the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-bromo-N’-hydrazinobenzamide. This intermediate is then reacted with 2-chlorobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. Techniques such as continuous flow synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Bromo-N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzamide
- 2-Chlorobenzamide
- N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
2-Bromo-N-({N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13BrClN3O2 |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrClN3O2/c17-13-7-3-2-6-12(13)16(23)19-10-15(22)21-20-9-11-5-1-4-8-14(11)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
WKWIGZQPIBMXHZ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
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